REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.C(COC)OC.CC(C)([O-])C.[Na+].Br[CH2:28][C:29]1[CH:34]=[CH:33][C:32]([O:35][C:36]([F:39])([F:38])[F:37])=[CH:31][CH:30]=1>O>[F:37][C:36]([F:38])([F:39])[O:35][C:32]1[CH:33]=[CH:34][C:29]([CH2:28][O:1][CH:2]2[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]2)=[CH:30][CH:31]=1 |f:2.3|
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Name
|
|
Quantity
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10 kg
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Type
|
reactant
|
Smiles
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OC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
40 L
|
Type
|
reactant
|
Smiles
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C(OC)COC
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Name
|
|
Quantity
|
9.55 kg
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Type
|
reactant
|
Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
13.31 kg
|
Type
|
reactant
|
Smiles
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BrCC1=CC=C(C=C1)OC(F)(F)F
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Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
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C(OC)COC
|
Name
|
|
Quantity
|
100 L
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
9.5 (± 7.5) °C
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Type
|
CUSTOM
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Details
|
stirred at 2 to 17° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stirred at 21 to 23° C. for 3 hours
|
Duration
|
3 h
|
Type
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EXTRACTION
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Details
|
extracted with 100 L of ethyl acetate
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Type
|
WASH
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Details
|
and the organic layer was washed with 100 L of a 1% NaCl aqueous solution twice
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure to quantitatively obtain 19.21 kg of a yellow oily target substance
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
FC(OC1=CC=C(COC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |